molecular formula C4H8Cl2N2S B1371600 2-(Aminomethyl)thiazole Dihydrochloride CAS No. 53332-78-8

2-(Aminomethyl)thiazole Dihydrochloride

Cat. No.: B1371600
CAS No.: 53332-78-8
M. Wt: 187.09 g/mol
InChI Key: SXOAJLQMTFZXKM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)thiazole Dihydrochloride (CAS 53332-78-8) is a high-value chemical building block in medicinal chemistry and antibacterial research. This derivative of the privileged 2-aminothiazole scaffold is a solid with the molecular formula C4H8Cl2N2S and a molecular weight of 187.08 g/mol . The 2-aminothiazole core is a prevalent structure in FDA-approved drugs and bioactive compounds, known for its significant role in pharmaceutical development . Researchers value this particular dihydrochloride salt for its enhanced solubility and handling properties in synthetic applications. The compound serves as a key synthetic intermediate for exploring new therapeutic agents, building upon the established importance of aminothiazoles in combating drug-resistant strains of Mycobacterium tuberculosis and in the development of neurological agents . It is supplied with a purity of 97% and requires careful handling due to its corrosive and irritant properties, as indicated by its GHS hazard warnings . This product is intended for research purposes in laboratory settings only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1,3-thiazol-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.2ClH/c5-3-4-6-1-2-7-4;;/h1-2H,3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOAJLQMTFZXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661307
Record name 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53332-78-8
Record name 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route from Boc-Glycine Ethyl Ester (Industrial-Scale Method)

One of the most efficient and industrially viable methods for preparing 2-(Aminomethyl)thiazole dihydrochloride involves a multi-step synthesis starting from Boc-glycine ethyl ester. This route is characterized by mild reaction conditions, readily available raw materials, and high product purity without the need for chromatographic purification.

Key Steps:

Step Description Reagents/Conditions Yield/Notes
1 Ammoniation of Boc-glycine ethyl ester to Boc-glycinamide (Boc-G-NH2) Saturated ammonia in aqueous isopropanol, room temperature, overnight ~68.2% yield; off-white solid
2 Conversion of Boc-glycinamide to Boc-amido sulphamide Reaction with Lawesson reagent in tetrahydrofuran (THF), 20–80°C, 2–24 h High purity intermediate; no chromatography needed
3 Cyclization to 2-N-Boc-aminomethyl-thiazole Reaction with bromoacetaldehyde (or analogs) and base (e.g., pyridine, triethylamine) in solvents like methanol or ethanol, 60–120°C Stable key intermediate
4 Boc deprotection and salt formation Treatment with hydrochloric acid in methanol or ethanol, room temperature to 80°C Final product: this compound

Advantages:

  • Raw materials are inexpensive and readily available.
  • Reaction conditions are mild and scalable.
  • High purity products are obtained without chromatographic purification.
  • Suitable for industrial production due to safety and cost-effectiveness.

Notes:

  • Alternative solvents for ammoniation include ammonia in methanol, ethanol, dioxane, or THF.
  • Sulfurizing agents besides Lawesson reagent, such as Belleau reagent or phosphorus trisulfide, can be employed.
  • Alkylating agents like monochloroacetaldehyde or bromoacetaldehyde acetal may substitute bromoacetaldehyde.
  • Reaction temperatures and times are adjustable to optimize yield and purity.

This synthetic route is detailed in patent CN104370851A and represents a significant improvement over older methods requiring hazardous reagents or extreme conditions.

Classical Aminomethylation of Thiazole

A simpler preparative approach involves the direct aminomethylation of thiazole with formaldehyde and ammonium chloride under acidic conditions to form the dihydrochloride salt.

Reaction Overview:

  • Reactants: Thiazole, formaldehyde, ammonium chloride
  • Conditions: Acidic medium, often hydrochloric acid, moderate temperature
  • Mechanism: Formation of an iminium intermediate from formaldehyde and ammonium chloride, which reacts with thiazole at the 2-position to introduce the aminomethyl group
  • Product: this compound

This method is straightforward and commonly used for lab-scale synthesis but requires optimization for industrial scale-up, including controlling temperature, pressure, and reactant concentrations to maximize yield and purity.

Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Feature Boc-Glycine Ethyl Ester Route Direct Aminomethylation of Thiazole
Raw Material Availability Boc-glycine ethyl ester (commercially available) Thiazole, formaldehyde, ammonium chloride (readily available)
Reaction Complexity Multi-step (4 steps) Single-step aminomethylation
Reaction Conditions Mild temperatures (20–120°C), various solvents Acidic medium, moderate temperature
Safety Considerations Avoids hazardous azide reagents; uses safer sulfurizing agents Uses formaldehyde and strong acid; manageable hazards
Industrial Suitability High; no chromatography, stable intermediates Moderate; requires optimization for scale-up
Product Purity High purity without chromatography Purification needed, often recrystallization
Yield Generally high (not explicitly quantified) Moderate to good, dependent on conditions
  • Solvent Selection: Using alcohols such as methanol or ethanol in the Boc route improves solubility and reaction rates. THF is preferred for sulfurization steps.

  • Sulfurizing Agents: Lawesson reagent is effective but alternatives like Belleau reagent or phosphorus trisulfide can be used depending on availability and cost.

  • Temperature Control: Maintaining reaction temperatures within specified ranges (20–80°C for sulfurization, 60–120°C for cyclization) ensures optimal conversion and minimizes side reactions.

  • Purification: The Boc intermediate is stable and pure enough to bypass column chromatography, significantly simplifying the process.

  • Industrial Scale-Up: Continuous flow reactors and automated systems for the classical aminomethylation method can improve yield consistency and safety by better controlling exothermic reactions.

Step Reagents Solvents Temperature (°C) Time Notes
Ammoniation Boc-glycine ethyl ester + NH3 Aqueous isopropanol or alternatives 20–60 Overnight Produces Boc-glycinamide
Sulfurization Boc-glycinamide + Lawesson reagent THF or alcohols 20–80 2–24 hours Forms Boc-amido sulphamide
Cyclization Boc-amido sulphamide + bromoacetaldehyde + base Methanol, ethanol, or dioxane 60–120 Hours Forms 2-N-Boc-aminomethyl-thiazole
Deprotection & salt formation Boc intermediate + HCl Methanol, ethanol, or others RT–80 Hours Final product formation

The preparation of this compound is well-established through two principal methods: a multistep synthesis starting from Boc-glycine ethyl ester offering industrial advantages, and a classical aminomethylation of thiazole under acidic conditions suitable for laboratory scale. The Boc-glycine route provides a safer, higher purity, and more scalable process, favored for industrial manufacture. Optimization of solvents, reagents, and reaction parameters further enhances yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)thiazole Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

Chemical Synthesis and Reagent

Building Block for Complex Molecules
2-(Aminomethyl)thiazole dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including substitution and oxidation reactions, leading to the formation of functionalized thiazole derivatives.

Reagent in Organic Chemistry
The compound acts as a reagent in several chemical reactions, contributing to the development of new materials and pharmaceuticals. Its versatility allows for modifications that can enhance biological activity or tailor properties for specific applications.

Biological Applications

Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. Studies have shown that certain thiazole derivatives can effectively inhibit the growth of various bacterial strains, including resistant pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .

Anticancer Potential
this compound has been investigated for its anticancer properties. Several studies report its effectiveness against different cancer cell lines, such as glioblastoma and melanoma. For instance, specific thiazole derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism involves the modulation of key signaling pathways related to cell proliferation and apoptosis .

Medical Research

Neurological Disorders
The compound has been explored for its potential in treating neurodegenerative diseases like Alzheimer's disease (AD). Research suggests that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in AD patients. By inhibiting AChE, these compounds may enhance cholinergic transmission, thereby improving cognitive functions .

Immunosuppressive Effects
Studies have also highlighted the immunosuppressive properties of 2-(aminomethyl)thiazole derivatives. These compounds can inhibit myeloid differentiation primary response gene 88 (MyD88), which plays a crucial role in immune responses. This action suggests potential applications in treating autoimmune diseases and transplant rejection .

Industrial Applications

Pharmaceutical Development
In the pharmaceutical industry, this compound is used to develop new drugs targeting various diseases due to its favorable pharmacokinetic properties. The compound's stability and low production costs make it an attractive candidate for further research and development .

Agrochemical Production
The compound is also being evaluated for use in agrochemicals, where it may serve as an active ingredient in pesticides or herbicides due to its biological activities against plant pathogens.

Case Studies and Research Findings

Study/Source Findings
Utilization as a building block and reagent in organic synthesis.
Inhibition of AChE linked to potential Alzheimer's treatments.
Antimicrobial activity against MRSA and E. coli.
Anticancer efficacy against glioblastoma and melanoma cell lines.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)thiazole Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Insights

  • In contrast, benzimidazole and benzothiazole derivatives (e.g., 2-(Aminomethyl)benzimidazole) have extended aromatic systems, improving π-π stacking interactions with biological targets . Substituents like isopropyl (in 4-(Aminomethyl)-2-isopropylthiazole) or phenyl (in 4-Amino-2-methyl-5-phenylthiazole) increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
  • Salt Forms: Dihydrochloride salts (e.g., this compound) enhance stability and solubility in polar solvents compared to free bases. Monohydrochloride derivatives (e.g., 5-(Aminomethyl)thiazole Hydrochloride) may exhibit intermediate properties .
  • Reactivity: The chloromethyl group in 2-Amino-4-(chloromethyl)thiazole Hydrochloride allows for nucleophilic substitution reactions, making it a versatile intermediate for further derivatization .

Biological Activity

2-(Aminomethyl)thiazole dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique thiazole structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring potential therapeutic applications.

This compound is characterized by its thiazole ring, which consists of a five-membered heterocyclic structure containing sulfur and nitrogen. This compound is soluble in water due to its dihydrochloride form, which enhances its bioavailability for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells. The compound may inhibit the growth of tumor cells by interfering with key molecular targets involved in oncogenic signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been studied for its efficacy against bacteria and fungi, showing potential as an antimicrobial agent. For example, derivatives of thiazole compounds have demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic microorganisms .

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazole derivatives, including this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the disruption of microtubule dynamics and modulation of mitochondrial function .

Case Studies

  • Antimycobacterial Activity : A series of thiazole derivatives were synthesized and tested for their antimycobacterial properties. Compounds with structural modifications similar to 2-(Aminomethyl)thiazole showed promising results against Mycobacterium tuberculosis, suggesting that such modifications could enhance their efficacy .
  • Antiplasmodial Activity : Another study explored the antiplasmodial effects of thiazole derivatives, where this compound was part of a larger series tested against Plasmodium falciparum. Results indicated that certain substitutions on the thiazole ring improved activity against malaria parasites.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. SAR studies indicate that specific functional groups attached to the thiazole ring can significantly enhance or diminish its biological effects. For instance, electron-withdrawing groups at certain positions have been associated with increased potency against microbial strains .

CompoundActivity TypeTarget OrganismObservations
This compoundAntimicrobialMycobacterium tuberculosisInduced significant cell death
AnticancerCancer cell linesInhibited cell proliferation
AntiplasmodialPlasmodium falciparumEffective against chloroquine-sensitive strains

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